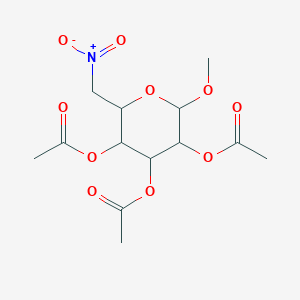
methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is a chemically modified sugar derivative. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, a nitro group at the 6 position, and a methyl group at the anomeric carbon. Such modifications often enhance the compound’s stability and reactivity, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 4 positions of the hexopyranoside are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the Nitro Group: The nitro group is introduced at the 6 position through a nitration reaction. This can be done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside.
科学的研究の応用
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: Serves as a probe to study enzyme-substrate interactions, especially in glycosidase research.
Medicine: Investigated for its potential as a drug intermediate, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of biodegradable polymers.
作用機序
The mechanism of action of methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside largely depends on its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.
Acetyl Groups: These groups protect the hydroxyl groups, preventing unwanted reactions during synthesis. They can be removed under specific conditions to reveal the reactive hydroxyl groups.
Methyl Group: The methyl group at the anomeric position stabilizes the glycosidic bond, making the compound more resistant to hydrolysis.
類似化合物との比較
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodohexopyranoside: Similar structure but with an iodine atom instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-aminohexopyranoside: Contains an amino group instead of a nitro group.
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-fluorohexopyranoside: Contains a fluorine atom instead of a nitro group.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-nitrohexopyranoside is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile intermediate for further chemical modifications.
特性
CAS番号 |
4969-34-0 |
|---|---|
分子式 |
C13H19NO10 |
分子量 |
349.29 g/mol |
IUPAC名 |
[4,5-diacetyloxy-6-methoxy-2-(nitromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C13H19NO10/c1-6(15)21-10-9(5-14(18)19)24-13(20-4)12(23-8(3)17)11(10)22-7(2)16/h9-13H,5H2,1-4H3 |
InChIキー |
FHMUFHLTUMHQDB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















